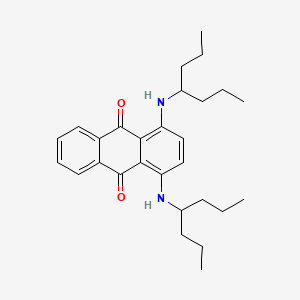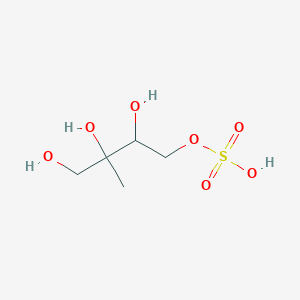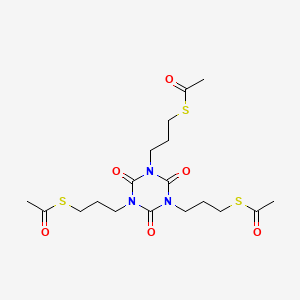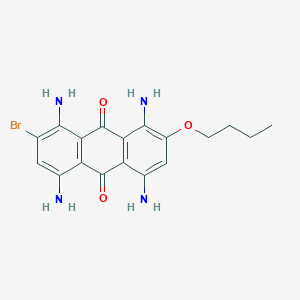![molecular formula C5H4N4O B13129957 [1,2,4]Triazolo[1,5-c]pyrimidin-7-ol](/img/structure/B13129957.png)
[1,2,4]Triazolo[1,5-c]pyrimidin-7-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,2,4]Triazolo[1,5-c]pyrimidin-7-ol is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is known for its unique structure, which combines the triazole and pyrimidine rings, making it a versatile scaffold for the development of various bioactive molecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]Triazolo[1,5-c]pyrimidin-7-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-diamino-1,2,4-triazole with various substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . This reaction is often carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or acetic acid, to yield the desired triazolopyrimidine derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
化学反応の分析
Types of Reactions
[1,2,4]Triazolo[1,5-c]pyrimidin-7-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can lead to a variety of functionalized triazolopyrimidine compounds .
科学的研究の応用
Chemistry
In chemistry, [1,2,4]Triazolo[1,5-c]pyrimidin-7-ol serves as a valuable scaffold for the synthesis of various bioactive molecules. Its unique structure allows for the development of compounds with diverse chemical properties and biological activities .
Biology
In biological research, this compound is used to study enzyme inhibition, receptor binding, and other biochemical processes. It has shown potential as an inhibitor of cyclin-dependent kinase 2 (CDK2), making it a promising candidate for cancer research .
Medicine
In medicine, this compound derivatives have been investigated for their potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities. These compounds have demonstrated significant cytotoxicity against various cancer cell lines .
Industry
In the industrial sector, this compound is used in the development of agrochemicals, pharmaceuticals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial applications .
作用機序
The mechanism of action of [1,2,4]Triazolo[1,5-c]pyrimidin-7-ol involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells, making it a potential anticancer agent .
類似化合物との比較
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- [1,2,4]Triazolo[1,5-a]pyrimidine
Uniqueness
Compared to similar compounds, [1,2,4]Triazolo[1,5-c]pyrimidin-7-ol stands out due to its unique combination of the triazole and pyrimidine rings, which imparts distinct chemical and biological properties. Its ability to inhibit CDK2 selectively and its potential for functionalization make it a valuable scaffold for drug development .
特性
分子式 |
C5H4N4O |
|---|---|
分子量 |
136.11 g/mol |
IUPAC名 |
3H-[1,2,4]triazolo[1,5-c]pyrimidin-7-one |
InChI |
InChI=1S/C5H4N4O/c10-5-1-4-6-2-8-9(4)3-7-5/h1-3H,(H,6,8) |
InChIキー |
ABMJOVZJUVDSSL-UHFFFAOYSA-N |
正規SMILES |
C1=C2N=CNN2C=NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![3,5-Di([1,1'-biphenyl]-4-yl)-1,2,4-oxadiazole](/img/structure/B13129982.png)
